[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid
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Overview
Description
The compound “[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid” is a derivative of quinazolinone . It is related to the compound “(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea”, which has a molecular weight of 224.29 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H12N4OS . The InChI code for this compound is 1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2, (H4,10,11,12,13,14,15) .Chemical Reactions Analysis
The compound is used as an inhibitor that targets the hemopexin-like domain of MMP-9 . It disrupts MMP-9 homodimerization and prevents the association of proMMP-9 with both α4β1 integrin and CD44 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 224.29 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Bonanomi and Palazzo (1977) described the isolation and identification of several ethyl esters derived from a reaction involving 1H-indazol-3-ol and ethyl chloroacetate, which are structurally related to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. This work discussed the mechanism of their formation, particularly focusing on the ring enlargement from indazole to tetrahydroquinazoline (Bonanomi & Palazzo, 1977).
- Reddy et al. (2012) conducted a study on the condensation of 2-mercapto-3H-quinazolin-4-one with chloroacetic acid, resulting in a compound structurally similar to (4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid. They also discussed the eco-friendly solvents and green conditions used in their synthesis process (Reddy, Naidu, & Dubey, 2012).
Potential Biological Activities
- Nguyen et al. (2019) synthesized and studied the cytotoxic activity of compounds, including ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This indicates potential applicability in cancer research (Nguyen et al., 2019).
- A study by Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines, related to the chemical structure of interest, and their potential as antimicrobial agents, indicating a potential application in the development of new antibiotics (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Target of Action
Related compounds such as 5-oxo-hexahydroquinoline have been synthesized and assessed for different biological activities
Biochemical Pathways
Related compounds have been shown to exhibit a broad range of pharmacological and biological significance . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, antibacterial, antifungal, antitubercular, antimalarial, antioxidant, anti-inflammatory, and more . The specific effects of this compound require further investigation.
Safety and Hazards
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-5H2,(H,13,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPZLASCIYOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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